Cas no 836-43-1 (p-Benzyloxybenzyl Alcohol)

p-Benzyloxybenzyl Alcohol is a versatile aromatic alcohol commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include its stable benzylic hydroxyl group, which facilitates selective functionalization, and the presence of a benzyloxy moiety that enhances solubility in organic solvents. The compound is particularly valuable in protecting group strategies and as a precursor for fine chemicals. Its well-defined reactivity profile makes it suitable for controlled reactions in complex molecular constructions. High purity grades ensure consistent performance in sensitive synthetic processes. Proper handling under standard laboratory conditions is recommended due to its moderate sensitivity to oxidation.
p-Benzyloxybenzyl Alcohol structure
p-Benzyloxybenzyl Alcohol structure
Product Name:p-Benzyloxybenzyl Alcohol
CAS No:836-43-1
MF:C14H14O2
MW:214.259764194489
MDL:MFCD00004654
CID:83127
PubChem ID:87564503
Update Time:2025-06-09

p-Benzyloxybenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (4-(Benzyloxy)phenyl)methanol
    • p-benzyloxybenzyl chloride
    • p-Benzyloxybenzyl Alcohol
    • 4-Benzyloxybenzyl alcohol
    • (4-phenylmethoxyphenyl)methanol
    • 4-(Phenylmethoxy)benzenemethanol (ACI)
    • Benzyl alcohol, p-(benzyloxy)- (6CI, 7CI, 8CI)
    • (4-Benzyloxyphenyl)methanol
    • 4-(Benzyloxy)benzyl alcohol
    • 4-Benzyloxybenzenemethanol
    • NSC 131675
    • MFCD00004654
    • FT-0662863
    • Z26232092
    • 4-(PHENYLMETHOXY)BENZENEMETHANOL
    • 4-Benzyloxybenzyl alcohol, 97%
    • Benzenemethanol, 4-(phenylmethoxy)-
    • 836-43-1
    • (4-benzyloxy-phenyl)-methanol
    • 4-(benzyloxy)-benzyl alcohol
    • CS-0105228
    • NS00038266
    • [4-(Benzyloxy)phenyl]methanol #
    • NSC-131675
    • UNII-2YM4AM9F9J
    • EN300-155319
    • DS-3965
    • Wang resin, 100-200 mesh particle size, extent of labeling: 1.1 mmol/g loading
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 0.9 mmol/g loading, 1 % cross-linked
    • EINECS 212-649-9
    • AMY30258
    • Wang resin, extent of labeling: ~1.7 mmol/g loading
    • FT-0617667
    • Wang resin, extent of labeling: 1.0 mmol/g loading
    • Wang resin, extent of labeling: 0.5-0.7 mmol per g resin
    • NSC131675
    • AB6300
    • StratoSpheres(TM) PL-Wang resin, 50-100 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • BENZYL ALCOHOL, P-(BENZYLOXY)-
    • DTXSID50232450
    • Q27110097
    • SCHEMBL126452
    • CHEMBL3278094
    • Wang resin, extent of labeling: ~1.0 mmol/g loading
    • AN-465/13145005
    • AKOS000249554
    • Wang resin, extent of labeling: 0.6-1.0 mmol/g loading
    • B1602
    • SY048605
    • [4-(Benzyloxy)phenyl]methanol
    • ST50308574
    • 4-hydroxymethylphenoxy phenyl methane
    • CHEBI:29486
    • 4-Benzyloxybenzylalcohol
    • 2YM4AM9F9J
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • DB-056729
    • STK513755
    • 1228345-97-8
    • DB-362090
    • (4-Benzyloxyphenyl)methanol; 4-(Benzyloxy)benzyl Alcohol; 4-(Phenylmethoxy)benzenemethanol; NSC 131675
    • DTXCID50154941
    • RARECHEM AL BD 0087
    • ZERENEX E/4047913
    • 4-Benzyloxybenzyl alcohol 95+%
    • 4-BENZYLOXYBENZYL ALCOHOL 98%
    • MDL: MFCD00004654
    • Inchi: 1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
    • InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(OCC2C=CC=CC=2)=CC=1
    • BRN: 1877819

Computed Properties

  • Exact Mass: 214.09900
  • Monoisotopic Mass: 214.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0781 (rough estimate)
  • Melting Point: 84.0 to 89.0 deg-C
  • Boiling Point: 371.9°C at 760 mmHg
  • Flash Point: 170.6 °C
  • Refractive Index: 1.5300 (estimate)
  • Solubility: methanol
  • PSA: 29.46000
  • LogP: 2.75790
  • Solubility: Not determined
  • pka: 14.52±0.10(Predicted)

p-Benzyloxybenzyl Alcohol Security Information

  • Hazard Statement: H315-H319
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38-36/37/38-20/21/22
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Store at RT.

p-Benzyloxybenzyl Alcohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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p-Benzyloxybenzyl Alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
Reference
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Solid phase Diels-Alder/retro Diels-Alder reactions. A new method for traceless linker strategy
Blanco, Luis; et al, Tetrahedron Letters, 2000, 41(41), 7875-7878

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
Reference
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  70 min, 60 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
Reference
Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction
Carlet, Federica; et al, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

Production Method 5

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid (silica supported) Solvents: Methanol ;  6 min, reflux
Reference
Silica triflate as a new, mild and efficient catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers
Shirini, F.; et al, Phosphorus, 2007, 182(9), 2235-2240

Production Method 6

Reaction Conditions
1.1 Reagents: Water Catalysts: β-Cyclodextrin Solvents: Methanol
Reference
Selective deprotection of tetrahydropyranyl ethers catalyzed by β-cyclodextrin in water
Reddy, M. Arjun; et al, New Journal of Chemistry, 2001, 25(3), 359-360

Production Method 7

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid (Silica supported) Solvents: Methanol ;  3 min, reflux
Reference
Silica Triflate as a New, Efficient, and Reusable Reagent for the Chemoselective Silylation of Alcohols and Phenols and Deprotection of Silyl Ethers
Shirini, F.; et al, Phosphorus, 2008, 183(1), 168-177

Production Method 8

Reaction Conditions
1.1 Reagents: (T-4)-(Bromato-κO)tris(nitrato-κO)cerium ;  1 min, rt
Reference
(NO3)3CeBrO3. Solvent-free oxidation of alcohols and deprotection and oxidative deprotection of trimethylsilyl ethers
Shirini, Farhad; et al, Synthetic Communications, 2005, 35(22), 2913-2919

Production Method 9

Reaction Conditions
1.1 Reagents: Cerate(2-), nonakis(nitrato-κO)[μ3-[orthoperiodato(5-)-κO:κO′:κO′′]]tri-, hydrog… ;  5 min, rt
Reference
[Ce(NO3)3]3.H2IO6. Efficient oxidation reactions under solvent-free conditions
Shirini, F.; et al, Journal of Chemical Research, 2006, (1), 29-31

Production Method 10

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Reference
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Reference
Palladium/Benzoic Acid-Catalyzed Regio- and Stereoselective Polymerization of Internal Diynes and Diols through C(sp3)-H Activation
Wang, Jia; et al, ACS Macro Letters, 2019, 8(9), 1068-1074

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  18 h, 25 °C
Reference
Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) δ agonists
Bratton, Larry D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(13), 3624-3629

Production Method 15

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
Reference
Synthesis of Ether Oligomers
Renaudet, Olivier; et al, Organic Letters, 2004, 6(3), 397-400

Production Method 17

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
Reference
Soluble and polymer-supported 2- and 3-benzylated furans for the preparation of α,β-ethylenic carbonyl compounds
Albert, Sebastien; et al, Tetrahedron, 2007, 63(13), 2888-2900

Production Method 18

Reaction Conditions
1.1 Catalysts: Manganese(1+), [(1R)-1-[bis(4-methoxy-3,5-dimethylphenyl)phosphino-κP]-2-[(1R)-1… Solvents: Ethanol ,  tert-Butanol ;  22 h, 100 °C
Reference
Manganese-catalysed transfer hydrogenation of esters
Oates, Conor L.; et al, Chemical Communications (Cambridge, 2020, 56(61), 8635-8638

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Traceless solid-phase synthesis of hydroxylated cyclopentenones
Stathakis, Christos I.; et al, Tetrahedron Letters, 2008, 49(48), 6804-6806

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  Zinc iodide Solvents: Tetrahydrofuran ;  12 h, 40 °C
1.2 Solvents: Water ;  pH 10, 0 °C
Reference
Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides
Ong, Derek Yiren; et al, Angewandte Chemie, 2019, 58(15), 4992-4997

Production Method 21

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  2 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 22

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium (in silica gel) ,  Silica Solvents: Acetonitrile ;  8 h, rt
Reference
Decarbamoylation of primary carbamates using sodium in silica gel (Na_SG)
Maurya, Chandra Kant; et al, Tetrahedron Letters, 2015, 56(17), 2228-2230

Production Method 24

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  3 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 25

Reaction Conditions
Reference
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Reference
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

p-Benzyloxybenzyl Alcohol Raw materials

p-Benzyloxybenzyl Alcohol Preparation Products

p-Benzyloxybenzyl Alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:836-43-1)p-Benzyloxybenzyl Alcohol
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):391.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:836-43-1)4-BENZYLOXYBENZYL AL
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Purity:98%
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(CAS:836-43-1)4-苄氧基苄醇
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Additional information on p-Benzyloxybenzyl Alcohol

Comprehensive Guide to p-Benzyloxybenzyl Alcohol (CAS No. 836-43-1): Properties, Applications, and Industry Insights

p-Benzyloxybenzyl Alcohol (CAS No. 836-43-1), also known as 4-(Benzyloxy)benzyl alcohol, is a versatile organic compound widely utilized in pharmaceuticals, fragrances, and specialty chemical synthesis. This aromatic alcohol features a benzyl ether group attached to a benzyl alcohol moiety, making it a valuable intermediate in organic reactions. Its molecular formula, C14H14O2, and structural uniqueness have garnered significant attention in research and industrial applications.

The compound’s solubility in organic solvents and thermal stability make it ideal for use in high-temperature reactions. Recent studies highlight its role in synthesizing antioxidants and UV stabilizers, aligning with the growing demand for sustainable materials in cosmetics and polymer industries. Searches for "p-Benzyloxybenzyl Alcohol uses" and "836-43-1 synthesis" have surged, reflecting its relevance in green chemistry initiatives.

In the pharmaceutical sector, p-Benzyloxybenzyl Alcohol serves as a precursor for drug intermediates, particularly in antiviral and anti-inflammatory formulations. Its low toxicity profile and compatibility with Grignard reactions are frequently discussed in academic forums. Users often inquire about "safe handling of benzyloxybenzyl derivatives" or "alternative solvents for 836-43-1," emphasizing the need for eco-friendly protocols.

The fragrance industry leverages this compound for its mild, floral odor, often incorporating it into premium perfumes and essential oil blends. Trends show increased searches for "natural fragrance alternatives" and "p-Benzyloxybenzyl Alcohol in perfumery," driven by consumer preference for sustainable luxury products. Analytical techniques like HPLC and GC-MS are critical for quality control, ensuring compliance with international standards.

From a regulatory perspective, CAS No. 836-43-1 is not classified as hazardous, but proper storage (away from oxidizers) and ventilation are recommended. Manufacturers highlight its high purity grades (≥98%) for precision applications, addressing queries like "where to buy p-Benzyloxybenzyl Alcohol" and "836-43-1 suppliers." Global suppliers often provide custom synthesis services to meet diverse industrial needs.

Innovations in catalytic hydrogenation have optimized the production of p-Benzyloxybenzyl Alcohol, reducing energy consumption. This aligns with the "green synthesis" trend, a top search keyword among chemists. Future research may explore its potential in biodegradable polymers and nanomaterial coatings, areas gaining traction in scientific literature.

In summary, p-Benzyloxybenzyl Alcohol (CAS No. 836-43-1) bridges multiple industries with its functional versatility. Its alignment with sustainability goals and advanced material science ensures continued relevance, as evidenced by rising search volumes and academic citations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:836-43-1)p-Benzyloxybenzyl Alcohol
A840620
Purity:99%
Quantity:500g
Price ($):391.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:836-43-1)4-BENZYLOXYBENZYL AL
1660478
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
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